methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound with a unique structure. Let’s break down its features:
Methyl Ester: The compound contains a methyl ester group (–COOCH₃) attached to the pyrrolo[2,3-b]pyridine ring.
Thiophene Substituent: The thiophene group (–C₄H₃S) is linked to the pyrrolo[2,3-b]pyridine core.
Trifluoromethyl Group: The trifluoromethyl group (–CF₃) enhances the compound’s chemical properties.
Preparation Methods
Synthetic Routes::
Radical Trifluoromethylation: Recent advances in trifluoromethylation of carbon-centered radical intermediates have been crucial in synthesizing this compound. Specific reaction conditions and reagents are detailed in the literature.
Other Approaches: While the radical trifluoromethylation is notable, alternative synthetic routes may exist.
Industrial Production:: Details on large-scale industrial production methods are proprietary and may vary based on the manufacturer.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield diverse products, including derivatives of the pyrrolo[2,3-b]pyridine core.
Scientific Research Applications
Chemistry: The compound serves as a building block for designing novel molecules due to its unique structure.
Biology and Medicine: Researchers explore its potential as a drug candidate, targeting specific biological pathways.
Industry: It may find applications in materials science or agrochemicals.
Mechanism of Action
Targets: Investigate molecular targets influenced by this compound.
Pathways: Explore the signaling pathways affected by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Provide a list of related molecules for comparison.
Biological Activity
Methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1027511-29-0) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Molecular Formula : C14H9F3N2O2S
- Molar Mass : 326.29 g/mol
- Structural Components :
- A pyrrolo[2,3-b]pyridine core
- A thiophene ring
- A trifluoromethyl group
These structural elements contribute to its unique reactivity and biological properties.
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant anticancer activity. In particular, studies have shown that related compounds can inhibit the fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
- FGFR Inhibition :
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Pyrrole-based compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and COX-2 activity.
- COX-2 Inhibition :
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
Parameter | Value |
---|---|
Oral Bioavailability | High |
Half-life | Moderate |
Plasma Exposure | 1698 ng·h/mL (10 mg/kg) |
This profile suggests favorable absorption and distribution characteristics, which are essential for effective drug development .
Case Study: Antitumor Activity in Mouse Models
In a notable study involving a syngeneic mouse model (4T1), the compound demonstrated significant suppression of tumor growth when administered at appropriate dosages. The mechanism was linked to the activation of immune responses via cGAMP-mediated STING activation .
Structure-Activity Relationship (SAR)
The SAR analyses reveal that modifications in the thiophene and trifluoromethyl groups significantly affect biological activity. For instance:
Compound Variant | FGFR Inhibition (IC50) | Anticancer Activity |
---|---|---|
Methyl 6-(thien-2-yl) | 7 nM | Strong |
Methyl 6-(phenyl) | 25 nM | Moderate |
Methyl 6-(furan) | >100 nM | Weak |
These findings suggest that the presence of the thiophene ring enhances biological efficacy compared to other substituents .
Properties
CAS No. |
1027511-29-0 |
---|---|
Molecular Formula |
C14H9F3N2O2S |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
methyl 6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H9F3N2O2S/c1-21-13(20)10-5-7-8(14(15,16)17)6-9(18-12(7)19-10)11-3-2-4-22-11/h2-6H,1H3,(H,18,19) |
InChI Key |
XHIDSUTYCKJNGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=C(C=C2C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.